molecular formula C20H16O7 B2381545 ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 162665-02-3

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B2381545
CAS RN: 162665-02-3
M. Wt: 368.341
InChI Key: NTNSKOKPJWYQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]-4H-chromene-2-carboxylate is a complex organic compound . It has a molecular formula of C34H34O16 and an average mass of 698.624 Da .


Synthesis Analysis

The synthesis of compounds with similar structures has been reported in the literature . For instance, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using various computational tools. For instance, its molecular weight is 698.624 Da . More detailed properties such as density, boiling point, vapor pressure, etc., would require more specific experimental data or advanced computational methods.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related chromene derivatives involves multi-component reactions catalyzed by various agents, yielding compounds with potential biological activity. For example, Duan et al. (2013) detailed a one-pot synthesis method for trifluoromethylated tetrahydrobenzo[g]chromene derivatives, which shares a structural motif with the compound . These methods often involve Knoevenagel condensation followed by Michael addition and intramolecular annulation, highlighting the complex chemistry involved in synthesizing such structures (Duan et al., 2013).

Antimicrobial Activities

Compounds structurally similar to ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate have been evaluated for their antimicrobial properties. Radwan et al. (2020) synthesized chromene derivatives and analyzed their antimicrobial activities, elucidating the potential of these compounds in combating microbial infections. The structural elucidation of these compounds is crucial for understanding their biological activities (Radwan et al., 2020).

Molecular Docking and Biological Evaluation

Further research into chromene derivatives includes molecular docking studies to predict their interactions with biological targets. Tiwari et al. (2018) conducted an extensive study on novel chromone-pyrimidine coupled derivatives, including antimicrobial analysis, enzyme assays, and toxicity studies. These comprehensive evaluations provide insights into the therapeutic potential of chromene derivatives in treating various diseases (Tiwari et al., 2018).

Applications in Cancer Research

The search for novel anticancer agents has also led to the exploration of chromene derivatives. Studies like those by Das et al. (2009) have focused on the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives, investigating their structure-activity relationships and mechanisms of action against drug-resistant cancer cells. These findings underscore the potential of chromene derivatives in developing new cancer therapies (Das et al., 2009).

Mechanism of Action

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-2-24-20(23)19-17(11-3-6-14-16(9-11)26-8-7-25-14)18(22)13-5-4-12(21)10-15(13)27-19/h3-6,9-10,21H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSKOKPJWYQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.